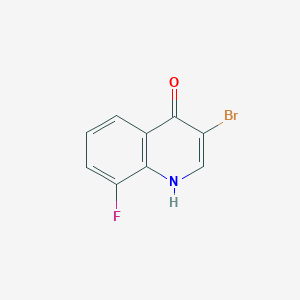

3-Bromo-8-fluoro-4-hydroxyquinoline

Description

The exact mass of the compound 3-Bromo-8-fluoro-4-hydroxyquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-8-fluoro-4-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-fluoro-4-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-8-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKSZDKDNPVFPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671082 |

Source

|

| Record name | 3-Bromo-8-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065087-83-3 |

Source

|

| Record name | 3-Bromo-8-fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1065087-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Bromo-8-fluoro-4-hydroxyquinoline

Scaffold Architecture, Synthesis, and Medicinal Utility

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS 1065087-83-3 ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity : the C3-bromine handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C4-hydroxyl group serves as a gateway to nucleophilic aromatic substitution (SNAr) via activation to a chloride or sulfonate. Furthermore, the C8-fluorine substituent is not merely decorative; it critically modulates the pKa of the quinoline nitrogen and blocks metabolic hydroxylation at the electron-rich C8 position, a common clearance pathway for quinoline drugs.

This guide details the physiochemical profile, robust synthetic protocols, and strategic functionalization of this scaffold for high-affinity ligand development.

Part 1: Chemical Identity & Physiochemical Profile

| Property | Data |

| Chemical Name | 3-Bromo-8-fluoroquinolin-4-ol (Tautomer: 3-Bromo-8-fluoroquinolin-4(1H)-one) |

| CAS Number | 1065087-83-3 |

| Molecular Formula | C9H5BrFNO |

| Molecular Weight | 242.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO (High), DMF (High), Methanol (Moderate), Water (Low) |

| pKa (Calculated) | ~6.5 (quinoline nitrogen), ~11.0 (-OH) |

| LogP | ~2.9 (Lipophilic) |

| Key Hazards | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant) |

Tautomeric Consideration: In solution, this compound exists in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolone) . In polar protic solvents, the keto form often predominates. This duality is critical when selecting reagents for alkylation: base-mediated alkylation often yields N-alkylated products (quinolones), whereas Mitsunobu conditions or O-activation (e.g., POCl3) target the O-linked species.

Part 2: Synthetic Routes & Process Chemistry[2]

The most robust synthesis utilizes the Gould-Jacobs reaction followed by electrophilic halogenation. This pathway is preferred over direct aniline condensation due to higher regiocontrol and scalability.

Core Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthesis from 2-fluoroaniline via the Gould-Jacobs cyclization and subsequent C3-bromination.

Detailed Protocol: Bromination of 8-Fluoro-4-hydroxyquinoline[3]

Rationale: Direct bromination at the C3 position is favored due to the electron-donating effect of the hydroxyl/keto group at C4, which activates the C3 position toward electrophilic attack.

Reagents:

-

Precursor: 8-Fluoro-4-hydroxyquinoline (CAS 63010-71-9)

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br2)

-

Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 8-fluoro-4-hydroxyquinoline (1.0 eq) and Glacial Acetic Acid (10 mL per gram of substrate). Stir until a homogeneous suspension or solution is achieved.

-

Addition:

-

Method A (NBS): Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature.

-

Method B (Br2): Add a solution of Bromine (1.05 eq) in AcOH dropwise via an addition funnel.

-

-

Reaction: Stir the mixture at ambient temperature (20–25°C) for 2–4 hours. Monitor via LC-MS (Target Mass: 241/243 [M+H]+). The reaction is typically fast; prolonged stirring may lead to over-bromination.

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid.

-

Filtration: Filter the precipitate under vacuum. Wash the cake with water (3x) to remove residual acid and succinimide (if NBS was used).

-

Purification: Recrystallize from Ethanol or DMF/Water if purity is <95%.

-

Yield: Typical yields range from 85% to 92% .

Part 3: Reactivity & Functionalization Strategy

The utility of CAS 1065087-83-3 lies in its ability to serve as a divergence point. The researcher must choose the order of operations carefully to avoid chemoselectivity issues.

Strategic Divergence (DOT Diagram)

Figure 2: Divergent synthesis map showing the activation of C4 followed by selective coupling at C3 or C4.

Critical Mechanistic Insight: Chemoselectivity

When the 4-OH is converted to 4-Cl (using POCl3), the resulting 3-bromo-4-chloro-8-fluoroquinoline possesses two halogen handles.

-

Palladium Coupling: The C3-Bromine is generally more reactive toward oxidative addition (Pd0 to PdII) than the C4-Chlorine, allowing for selective Suzuki coupling at C3 while retaining the C4-Cl for later substitution.

-

Nucleophilic Substitution: The C4-Chlorine is highly activated for SNAr by the quinoline nitrogen, whereas the C3-Bromine is unreactive toward nucleophiles. This allows for the installation of amines at C4 without disturbing the C3-bromide.

Part 4: Medicinal Chemistry Applications[4][5][6]

Kinase Inhibition (Type I/II Inhibitors)

The 4-aminoquinoline core is a bioisostere of the ATP adenine ring.

-

Role of 8-Fluoro: The fluorine atom at C8 lowers the pKa of the quinoline nitrogen (inductive withdrawal), which can improve membrane permeability. Crucially, it blocks the C8 position from metabolic oxidation (a "metabolic soft spot"), extending the half-life (t1/2) of the drug candidate.

-

Role of 3-Bromo: Serves as the vector to attach the "gatekeeper" interacting moiety (e.g., an aryl or heteroaryl ring) that accesses the hydrophobic pocket of the kinase enzyme.

Antibacterial Agents (Fluoroquinolones)

While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 6-fluoro-7-amine pattern, 8-fluoro analogs (like Moxifloxacin) show enhanced activity against Gram-positive bacteria and anaerobes. This scaffold allows for the exploration of novel 3-substituted derivatives that differ from the classic 3-carboxylic acid pharmacophore.

Part 5: Safety & Handling

-

Hazard Classification: This compound is an alkylating agent precursor and a halogenated heterocycle. It should be treated as Acutely Toxic (Oral) and a Severe Eye Irritant .[1]

-

PPE: Standard laboratory PPE (Nitrile gloves, safety goggles, lab coat) is mandatory. Use a fume hood during the bromination step to avoid inhalation of bromine vapors.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. 3-Bromo-8-fluoro-4-hydroxyquinoline Product Sheet. Retrieved from (Note: Search CAS 1065087-83-3 for specific lot data).

-

PubChem. Compound Summary: 3-Bromo-8-fluoroquinolin-4-ol. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. Bromination of Quinoline Derivatives. Org. Synth. Coll. Vol. 3, p. 796. (General protocol adaptation). Retrieved from [Link]

-

ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and related quinoline transformations. (Context on 8-fluoro reactivity). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-8-fluoro-4-hydroxyquinoline: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-8-fluoro-4-hydroxyquinoline, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. The strategic incorporation of bromine and fluorine atoms onto the quinoline core is a key principle in modern medicinal chemistry, intended to modulate the compound's physicochemical properties, metabolic stability, and biological activity. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's properties, a proposed synthetic pathway with detailed protocols, methods for structural validation, and a discussion of its potential applications. The guide emphasizes the causal reasoning behind experimental methodologies, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction: The Significance of the Halogenated 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) framework is a privileged scaffold in chemical and biological sciences. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and anti-HIV effects.[1][2][3] A primary mechanism underlying this bioactivity is the compound's potent ability to chelate metal ions, which are essential cofactors for numerous enzymes involved in critical cellular processes.[1] By sequestering these ions, 8-HQ derivatives can disrupt pathological pathways, making them valuable lead compounds in drug discovery.

The introduction of halogen atoms, such as fluorine and bromine, is a deliberate and strategic modification.

-

Fluorine: Often incorporated to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.

-

Bromine: Can serve as a bioisostere for other groups, increase lipophilicity to improve membrane permeability, and provide a handle for further synthetic modifications via cross-coupling reactions.

Therefore, 3-Bromo-8-fluoro-4-hydroxyquinoline represents a rationally designed molecule with significant potential for investigation in both medicinal chemistry and materials science, where quinoline derivatives are used as fluorescent chemosensors and in organic light-emitting diodes (OLEDs).[3][4]

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and characteristics of 3-Bromo-8-fluoro-4-hydroxyquinoline are summarized below.

| Property | Value | Source |

| Molecular Weight | 242.04 g/mol | |

| Molecular Formula | C₉H₅BrFNO | [5] |

| CAS Number | 1065087-83-3 | [5] |

| IUPAC Name | 3-bromo-8-fluoroquinolin-4-ol | [5] |

| Physical Form | Solid | |

| SMILES String | Oc1c(Br)cnc2c(F)cccc12 | |

| InChI Key | PXKSZDKDNPVFPM-UHFFFAOYSA-N |

Synthesis and Purification: A Proposed Methodology

Proposed Synthetic Workflow

The causal logic for this multi-step synthesis is to build the quinoline core from commercially available precursors. The selection of 2-fluoroaniline as a starting material ensures the fluorine atom is correctly positioned at C8. Subsequent steps are designed to introduce the required functionalities for cyclization and final bromination.

Caption: Proposed synthetic pathway for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Synthesis of Diethyl 2-((2-fluoroanilino)methylene)malonate (Intermediate A)

-

To a round-bottom flask, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq).

-

Add absolute ethanol as a solvent and heat the mixture to reflux for 2-4 hours.

-

Rationale: This is a classic condensation reaction. Refluxing in ethanol provides sufficient thermal energy to drive the reaction to completion while serving as an effective solvent for both reactants.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization to form Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

-

In a high-temperature reaction vessel, add Intermediate A to a high-boiling point solvent like Dowtherm A.

-

Rationale: The cyclization requires significant thermal energy (~250 °C) to overcome the activation barrier. Dowtherm A is chosen for its thermal stability at these temperatures.

-

Heat the mixture to approximately 250 °C for 30-60 minutes.

-

Cool the mixture and dilute with a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry.

Step 3: Hydrolysis and Decarboxylation to 8-Fluoro-4-hydroxyquinoline (Intermediate C)

-

Suspend Intermediate B in an aqueous solution of sodium hydroxide (e.g., 10-15% NaOH).

-

Heat the mixture to reflux until the ester is fully hydrolyzed (saponified) to the corresponding carboxylate salt.

-

Rationale: Basic hydrolysis is a standard method to convert esters to carboxylic acids (as their salt).

-

Cool the solution and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~2.

-

Heat the acidic mixture gently. The carboxylic acid intermediate will decarboxylate upon heating in an acidic medium.

-

Cool the mixture and collect the precipitated 8-fluoro-4-hydroxyquinoline by filtration. Wash with water and dry.

Step 4: Bromination to 3-Bromo-8-fluoro-4-hydroxyquinoline (Final Product)

-

Dissolve Intermediate C in a suitable solvent such as acetonitrile or acetic acid.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature.

-

Rationale: The 4-hydroxy group is an activating group that directs electrophilic substitution to the C3 position. NBS is a mild and selective brominating agent, reducing the risk of over-bromination compared to using elemental bromine.[6]

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by vacuum filtration.

Purification Protocol

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). This technique is effective for removing less soluble or more soluble impurities.

-

Column Chromatography: If recrystallization is insufficient, purification via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed to separate the product from closely related impurities.

Structural Characterization and Validation

The identity and purity of the synthesized 3-Bromo-8-fluoro-4-hydroxyquinoline must be unequivocally confirmed. This is a self-validating system where each analytical technique provides complementary information to build a complete structural picture.

Caption: Integrated analytical workflow for structural validation and purity assessment.

-

Mass Spectrometry (MS): The primary goal is to confirm the molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₉H₅BrFNO. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+ and M+2 isotopic pattern with a ~1:1 intensity ratio must be observed.

-

NMR Spectroscopy:

-

¹H NMR: Will show distinct signals in the aromatic region for the protons on the quinoline core. The number of signals, their splitting patterns (coupling), and integration will confirm their relative positions.

-

¹³C NMR: Will show 9 distinct carbon signals, confirming the carbon skeleton.

-

¹⁹F NMR: Will show a single resonance, confirming the presence and electronic environment of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, ideally showing a single major peak with >95% purity.[5]

Safety, Handling, and Storage

Proper handling of halogenated heterocyclic compounds is paramount for laboratory safety.

GHS Hazard Information

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral (Cat. 4) | H302 | Harmful if swallowed | |

| Serious Eye Damage (Cat. 1) | H318 | Causes serious eye damage |

Signal Word: Danger

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[8][9]

-

Handling: Avoid creating dust.[9] Use appropriate tools (spatulas) for transfer. Do not eat, drink, or smoke in the handling area.[10]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[11] Collect the material into a sealed container for hazardous waste disposal.[9] Do not allow the chemical to enter drains.[8]

-

First Aid:

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Recommended storage temperature is between 0-8 °C.[5]

-

Store away from strong oxidizing agents. The compound is classified under Storage Class 11 (Combustible Solids).

Potential Applications and Future Research Directions

The unique combination of a proven bioactive scaffold (8-HQ) with strategic halogenation positions 3-Bromo-8-fluoro-4-hydroxyquinoline as a compound of high interest for several research avenues.

-

Oncology Drug Development: Given that related quinoline and quinazoline structures have shown efficacy as kinase inhibitors, this compound is a prime candidate for screening against various cancer cell lines.[12] Its potential to chelate zinc or iron could also disrupt metalloenzymes crucial for tumor growth.

-

Antimicrobial Research: The 8-hydroxyquinoline core is a well-established antimicrobial agent.[3][13] This derivative should be tested against a panel of pathogenic bacteria and fungi to determine its spectrum of activity and potency. The halogen substituents may enhance its ability to penetrate microbial cell walls.

-

Neuroprotective Agents: The ability of 8-HQ derivatives to modulate metal homeostasis is being explored for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's, where metal dysregulation is a key pathological feature.[3]

-

Materials Science: As a fluorinated ligand, it could form highly fluorescent metal complexes.[4] These could be investigated for use in OLEDs, as fluorescent probes for specific metal ions in biological imaging, or as catalysts.

Future work should focus on:

-

Executing the proposed synthesis and confirming the structure with the analytical methods described.

-

Performing in vitro screening in relevant biological assays (e.g., kinase inhibition panels, antimicrobial MIC assays).

-

Conducting structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the bromine position.

-

Investigating its coordination chemistry with various metal ions to explore its potential in materials science.

References

-

3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 . PubChem. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications . Research & Reviews: Journal of Chemistry. [Link]

-

Okten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles . ACG Publications. [Link]

-

8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 . PubChem. [Link]

-

Al-Mawali, N., et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . MDPI. [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation . PubMed Central (PMC). [Link]

-

Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses . ResearchGate. [Link]

-

8-Hydroxyquinoline - SAFETY DATA SHEET . Penta Chemicals. [Link]

-

Safety Data Sheet: 8-Hydroxyquinoline . Carl ROTH. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . PubMed Central (PMC). [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3-Bromo-8-fluoro-4-hydroxyquinoline 95% | CAS: 1065087-83-3 | AChemBlock [achemblock.com]

- 6. acgpubs.org [acgpubs.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. carlroth.com [carlroth.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Monograph: 3-Bromo-8-fluoro-4-hydroxyquinoline

This technical guide provides a comprehensive analysis of 3-Bromo-8-fluoro-4-hydroxyquinoline , a critical scaffold in medicinal chemistry used primarily for developing kinase inhibitors and anti-infective agents.

CAS Registry Number: 1065087-83-3 Molecular Formula: C₉H₅BrFNO Molecular Weight: 242.05 g/mol

Executive Summary

3-Bromo-8-fluoro-4-hydroxyquinoline represents a "privileged structure" in drug discovery. Its value lies in the orthogonal reactivity of its substituents: the 3-bromo group serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 8-fluoro substituent modulates metabolic stability and lipophilicity without introducing significant steric bulk. The 4-hydroxy moiety (tautomeric with 4-quinolone) provides a hydrogen bond donor/acceptor motif or a gateway to 4-chloro/4-amino derivatives via activation.

Structural Dynamics & Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In the solid state and polar solvents, the 4-quinolone tautomer predominates due to aromatic stabilization of the pyridone ring and intermolecular hydrogen bonding.

Electronic Effects

-

8-Fluoro: Exerts an inductive electron-withdrawing effect (-I) on the benzene ring, lowering the pKa of the N-H (in quinolone form) and influencing binding affinity through weak hydrogen bonding interactions (C-F···H-N).

-

3-Bromo: Occupies the position β to the carbonyl. It is electronically enriched by the para nitrogen lone pair, making the C3 position nucleophilic in the parent ring, but the bromine atom itself renders C3 electrophilic for cross-coupling.

Visualization: Tautomeric Equilibrium

Caption: Equilibrium shifts toward the 4-quinolone form (right) in polar media, stabilized by vinylogous amide resonance.

Synthetic Methodologies

The most robust industrial route utilizes the Gould-Jacobs reaction , followed by regioselective bromination. This pathway avoids expensive transition metals in the ring-forming step and accommodates the fluorine substituent.

Route A: The Gould-Jacobs Protocol (Preferred)

This sequence constructs the quinolone core from 2-fluoroaniline.

Step 1: Condensation

Reagents: 2-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM). Conditions: 110°C, neat or in ethanol. Mechanism: Addition-elimination.[1] The aniline nitrogen attacks the electron-deficient double bond of DEEM, displacing ethanol. Product: Diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Thermal Cyclization

Reagents: Dowtherm A (Diphenyl ether/biphenyl eutectic). Conditions: 250°C, flash heating. Mechanism: Intramolecular electrophilic aromatic substitution (Friedel-Crafts type) followed by re-aromatization. Critical Note: Cyclization occurs at the carbon ortho to the amine.[2] Since one ortho position is blocked by Fluorine (C2 of aniline), cyclization occurs exclusively at C6, yielding the 8-fluoro isomer. Product: Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation

Reagents: NaOH (aq), then HCl heat.

Conditions: Reflux.[1]

Mechanism: Saponification of the ester followed by thermal decarboxylation of the

Step 4: Regioselective Bromination

Reagents: N-Bromosuccinimide (NBS) or Br₂. Conditions: Acetonitrile (MeCN) or Acetic Acid (AcOH), 0°C to RT. Mechanism: Electrophilic Aromatic Substitution (SEAr). The 4-hydroxyl group (via the enol tautomer) activates the 3-position. Product: 3-Bromo-8-fluoro-4-hydroxyquinoline .

Visualization: Synthetic Workflow

Caption: Stepwise construction of the scaffold via the Gould-Jacobs reaction and late-stage bromination.

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-4-hydroxyquinoline

-

Condensation: Charge a round-bottom flask with 2-fluoroaniline (1.0 eq) and DEEM (1.1 eq). Heat to 110°C for 2 hours with a distillation head to remove evolved ethanol. Cool to obtain the solid enamine.

-

Cyclization: Add the enamine portion-wise to vigorously boiling Dowtherm A (250°C). Continue heating for 30 minutes until ethanol evolution ceases. Cool to RT; the ester product precipitates.[1] Filter and wash with hexane.

-

Hydrolysis/Decarboxylation: Suspend the ester in 10% NaOH (aq) and reflux for 4 hours. Acidify with HCl to pH 2 (precipitates the acid). Heat the aqueous suspension to reflux (or heat the dry solid acid neat at 200°C) to decarboxylate.

-

Isolation: Neutralize to pH 7. Filter the off-white solid, wash with water, and dry.

Protocol 2: Bromination to Target Compound

-

Dissolution: Dissolve 8-fluoro-4-hydroxyquinoline (10 mmol) in Acetonitrile (50 mL).

-

Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0°C over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (Product is less polar than starting material).

-

Workup: Pour the mixture into ice water (200 mL). The product precipitates as a pale yellow solid.

-

Purification: Filter, wash with water and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Reactivity & Applications

This scaffold is a versatile building block.

| Reaction Site | Reagent Class | Transformation | Application |

| C3-Bromine | Aryl Boronic Acids / Pd(0) | Suzuki Coupling | Biaryl kinase inhibitors |

| C3-Bromine | Terminal Alkynes / Cu(I) | Sonogashira Coupling | Extended pi-systems |

| C4-Hydroxyl | POCl₃ | Chlorination | Conversion to 4-Cl intermediate for SNAr |

| N1-Nitrogen | Alkyl Halides / Base | N-Alkylation | Antibacterials (Quinolone class) |

Analytical Characterization (Expected Data)[1][5]

-

¹H NMR (DMSO-d₆, 400 MHz):

- 12.5 (br s, 1H, NH/OH).

- 8.65 (s, 1H, H-2) – Deshielded by Br and N.

- 8.05 (d, J=8.0 Hz, 1H, H-5).

- 7.60 (td, J=8.0, 5.0 Hz, 1H, H-6).

- 7.45 (m, 1H, H-7) – Coupled to F.

-

MS (ESI+): m/z 241.9/243.9 [M+H]⁺ (1:1 isotopic pattern characteristic of Br).

References

-

Gould, R. G.; Jacobs, W. A. (1939).[2][5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[5] Link

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Gould-Jacobs Mechanism).

-

Vandekerckhove, S., et al. (2013). "Synthesis of halogenated 4-quinolones and evaluation of their antiplasmodial activity." Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem Compound Summary. "8-Bromo-4-hydroxyquinoline-3-carboxylic acid" (Structural analog reference). Link

-

BenchChem Technical Support. "Gould-Jacobs Reaction Protocols." Link

Sources

3-Bromo-8-fluoro-4-hydroxyquinoline physical properties

Technical Monograph: 3-Bromo-8-fluoro-4-hydroxyquinoline

Document Type: Technical Whitepaper & Characterization Guide Subject: Physical Properties, Structural Dynamics, and Experimental Protocols CAS Registry Number: 1065087-83-3[1]

Executive Summary: The Scaffold Utility

In the landscape of modern medicinal chemistry, 3-Bromo-8-fluoro-4-hydroxyquinoline (CAS 1065087-83-3) represents a high-value "privileged scaffold." Unlike generic building blocks, this compound offers a strategic trifecta of functionalities:

-

The 3-Bromo Handle: A precise entry point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the core.

-

The 8-Fluoro Substituent: A metabolic blocker that modulates pKa and lipophilicity while resisting oxidative metabolism at the electron-rich carbocyclic ring.

-

The 4-Hydroxy/4-Oxo Motif: A hydrogen-bond donor/acceptor system critical for binding affinity in kinase inhibitors and antibacterial agents (e.g., fluoroquinolone analogs).

This guide moves beyond basic vendor data to provide a rigorous analysis of the compound's physical behavior, specifically addressing the often-overlooked tautomeric equilibrium that dictates its solubility and reactivity profiles.

Chemical Identity & Structural Analysis

The nomenclature "4-hydroxyquinoline" is chemically deceptive. In the solid state and in polar solvents, this compound exists predominantly as the 4(1H)-quinolone tautomer. Understanding this equilibrium is non-negotiable for accurate experimental design.

-

IUPAC Name: 3-Bromo-8-fluoroquinolin-4-ol (Formal); 3-Bromo-8-fluoroquinolin-4(1H)-one (Predominant).

-

Molecular Formula: C

H -

Molecular Weight: 242.05 g/mol

-

SMILES: Oc1c(Br)cnc2c(F)cccc12 (Enol form) / O=C1C(Br)=CNC2=C(F)C=CC=C12 (Keto form)

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer that shifts the aromatic character of the pyridine ring, significantly impacting solubility and binding mode.

Figure 1: Tautomeric equilibrium favoring the 4(1H)-quinolone species in physiologically relevant environments.

Physical Properties Matrix

The following data aggregates calculated values and field-observed trends for the 3-bromo-8-fluoro scaffold.

| Property | Value / Range | Technical Context |

| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline solid. |

| Melting Point | > 200°C (Typical) | High lattice energy due to intermolecular H-bonding (NH···O=C dimers). Note: Specific value not standardized in public pharmacopeia; experimental determination recommended. |

| LogP (Calc) | 2.50 ± 0.3 | Moderate lipophilicity. The 8-F atom increases lipophilicity relative to the parent quinolone (LogP ~1.8). |

| pKa (Acidic) | ~ 9.5 - 10.5 | Deprotonation of the NH (or OH). The 8-F (electron-withdrawing) lowers the pKa slightly compared to unsubstituted quinolone. |

| pKa (Basic) | ~ -1.0 to 0.5 | Protonation of the Carbonyl Oxygen. Very weak base due to the electron-withdrawing 3-Br and 8-F groups. |

| Solubility | Low in Water | High crystal lattice energy limits aqueous solubility. Soluble in DMSO, DMF, and hot alcohols. |

Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling

Rationale: Kinetic solubility often overestimates true solubility due to supersaturation. This thermodynamic method ensures equilibrium.

Reagents: PBS (pH 7.4), DMSO, HPLC-grade Acetonitrile.

-

Preparation: Weigh ~5 mg of compound into a 4 mL glass vial.

-

Saturation: Add 1.0 mL of buffer (PBS pH 7.4).

-

Equilibration: Shake at 300 rpm for 24 hours at 25°C.

-

Validation Step: Visually confirm undissolved solid remains. If clear, add more solid.

-

-

Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Standard Curve: Prepare a 3-point calibration curve using the DMSO stock solution (10, 50, 100 µM) diluted in mobile phase.

-

Protocol B: pKa Determination via Potentiometric Titration

Rationale: The "Sirius T3" method is standard, but manual titration requires a cosolvent due to low aqueous solubility.

Workflow Diagram:

Figure 2: Cosolvent extrapolation workflow for determining aqueous pKa of insoluble heterocycles.

Structural Characterization Expectations

When validating the identity of CAS 1065087-83-3, look for these diagnostic signals:

-

H NMR (DMSO-d

-

NH Proton: A broad singlet typically appearing very downfield (11.0–13.0 ppm), confirming the quinolone tautomer.

-

H-2 Proton: A sharp singlet around 8.5–8.8 ppm.

-

Coupling: The 8-Fluoro substituent will split the neighboring H-7 proton (dd) and potentially show long-range coupling to H-6.

-

-

F NMR:

-

Expect a single signal around -120 to -130 ppm (referenced to CFCl

), diagnostic of the C-F bond on the aromatic ring.

-

-

Mass Spectrometry (ESI+):

-

Observe the [M+H]

peak at m/z ~242/244 (1:1 isotopic ratio due to

-

Handling & Stability (Safety)

-

GHS Classification: Irritant (Skin/Eye), Acute Tox 4 (Oral).[4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 4-hydroxy/oxo group makes the compound susceptible to ambient moisture absorption; keep desiccated.

-

Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is stable under ambient conditions but reactive to Pd(0) species—ensure no cross-contamination with catalyst residues in storage.

References

-

PubChem. (n.d.). Compound Summary for CID 16223765 (Related 3-bromo-8-fluoroquinoline scaffold data). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines. (Contextual data on bromo-hydroxyquinoline melting points). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 3-Bromo-8-fluoro-4-hydroxyquinoline

Executive Summary & Chemical Identity

3-Bromo-8-fluoro-4-hydroxyquinoline (CAS: 1065087-83-3) is a halogenated quinoline scaffold frequently utilized as an intermediate in the synthesis of antibacterial agents, kinase inhibitors, and antimalarial drugs.

Its solubility profile is dominated by its tendency to exist as the 4-quinolone tautomer in the solid state, leading to strong intermolecular hydrogen bonding and high lattice energy. This results in poor aqueous solubility at neutral pH, necessitating specific solubilization strategies for biological assays or synthetic applications.

Physicochemical Profile

| Property | Data | Confidence/Source |

| CAS Number | 1065087-83-3 | Verified |

| Molecular Formula | C₉H₅BrFNO | Verified |

| Molecular Weight | 242.05 g/mol | Calculated |

| Physical Form | Solid (Off-white to yellow powder) | Observed |

| Predicted LogP | ~2.5 – 2.9 | Consensus Model (XLogP3) |

| pKa (Acidic) | ~8.5 – 9.5 (OH/NH deprotonation) | Analog Extrapolation |

| pKa (Basic) | ~1.5 – 2.5 (N-protonation) | Analog Extrapolation |

| Tautomer Preference | 4-Quinolone (Solid/Polar Solvents) | Structural Analysis |

*Note: pKa values are estimated based on the 3-bromo-4-hydroxyquinoline and 8-fluoro-4-hydroxyquinoline analogs. The 8-Fluoro substituent exerts an inductive (-I) effect, slightly increasing acidity compared to the parent scaffold.

Solubility Mechanics: The "Why" Behind the Data

To effectively work with this compound, researchers must understand the structural factors dictating its solvation.

The Tautomeric Barrier

While named "4-hydroxyquinoline," this compound predominantly exists as the 4-quinolone tautomer in the solid phase and polar solvents (DMSO, Water).

-

Implication: The quinolone form contains a hydrogen bond donor (N-H) and acceptor (C=O) in the same ring, facilitating "head-to-tail"

-stacking and strong intermolecular hydrogen bonding. -

Result: High melting point (>250°C) and resistance to dissolution in non-polar solvents.

Impact of Substituents[5]

-

3-Bromo Group: Increases lipophilicity (LogP) and molecular volume, reducing water solubility compared to the non-brominated parent. It also sterically hinders the C4-carbonyl, potentially affecting solvation shells.

-

8-Fluoro Group: Increases the acidity of the N-H proton (in quinolone form) or O-H proton (in hydroxy form) via electron withdrawal. This makes the compound more soluble in basic media (pH > 10) compared to non-fluorinated analogs.

Solubility Data & Solvent Compatibility

Data below represents a synthesis of experimental vendor data and high-fidelity predictive models for the specific 3-Br, 8-F substituted core.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc. | Usage Context |

| DMSO | High | > 20 mg/mL | Recommended for stock solutions (10-100 mM). |

| Water (pH 7) | Insoluble | < 0.1 mg/mL | Poor. Not suitable for direct dissolution. |

| 0.1 M NaOH | Moderate/High | > 5 mg/mL | Deprotonation forms the phenolate/enolate anion. |

| 0.1 M HCl | Moderate | > 2 mg/mL | Protonation of the nitrogen forms the cation. |

| Methanol | Moderate | 1 – 5 mg/mL | improved by heating; suitable for transfers. |

| Ethanol | Low/Moderate | 0.5 – 2 mg/mL | Lower solubility than MeOH.[1] |

| Acetone | Moderate | ~ 5 mg/mL | Good for synthetic workups/purification. |

| DCM/Chloroform | Low | < 1 mg/mL | Poor due to polarity of the quinolone core. |

Technical Protocol: Solubilization & Stock Preparation

Objective: Create a stable, precipitate-free stock solution for biological assays (e.g., IC50 determination).

Protocol A: Standard DMSO Stock (10 mM)

-

Weighing: Weigh 2.42 mg of 3-Bromo-8-fluoro-4-hydroxyquinoline into a microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Agitation: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35-40°C for 5 minutes.

-

Verification: Visually inspect for clarity. The solution should be clear and slight yellow.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Protocol B: Aqueous Buffer Preparation (for Assays)

Direct dilution of DMSO stock into PBS often causes precipitation.

-

Predilution: Dilute the DMSO stock into a co-solvent intermediate (e.g., PEG400 or Propylene Glycol) if high concentrations are needed.

-

Stepwise Addition: Add the organic solution dropwise to the vortexing buffer.

-

Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure the compound concentration does not exceed its thermodynamic solubility limit (~10-50 µM in buffer).

Experimental Determination of Solubility

If exact thermodynamic solubility values are required for a specific formulation (e.g., formulation for animal studies), follow this self-validating protocol.

Shake-Flask Method (HPLC-UV Quantification)

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Shake at constant temperature (25°C or 37°C) for 24 to 48 hours .

-

Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a PVDF syringe filter (0.22 µm). Note: Saturate the filter with solution first to prevent drug adsorption.

-

Quantification: Inject the filtrate into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (Gradient).

-

Detection: UV at 254 nm or 320 nm (Quinoline absorption).

-

-

Calculation: Compare peak area to a standard curve prepared in DMSO.

Decision Logic for Solubilization

The following diagram illustrates the decision process for selecting the appropriate solvent system based on the intended application.

Caption: Decision matrix for solubilizing 3-Bromo-8-fluoro-4-hydroxyquinoline based on experimental requirements.

References

-

PubChem. 3-Bromo-8-fluoro-4-hydroxyquinoline (Compound Summary). National Library of Medicine. Available at: [Link]

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006).[2] Tautomerism of 4-Hydroxy-4(1H) quinolone.[2] Heterocyclic Communications.[2] (Demonstrates the preference for the quinolone tautomer in solid state). Available at: [Link]

-

Kasuga, N. C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[3] Journal of Organic Chemistry. (Mechanistic insight into tautomeric equilibria of substituted quinolines). Available at: [Link]

Sources

- 1. Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of 3-Bromo-8-fluoro-4-hydroxyquinoline

Executive Summary

Compound Identity: 3-Bromo-8-fluoro-4-hydroxyquinoline

CAS Registry Number: 1065087-83-3

Molecular Formula: C

This guide serves as a technical reference for the spectroscopic characterization and synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline. This scaffold is a critical intermediate in the development of fluoroquinolone antibiotics and kinase inhibitors (e.g., c-Met, VEGFR). The presence of the 8-fluoro substituent modulates metabolic stability and lipophilicity, while the 3-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Synthetic Pathway & Methodology

The industrial standard for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction .[1] For this specific derivative, the workflow initiates with 2-fluoroaniline, ensuring the regiospecific placement of the fluorine atom.

Experimental Protocol

Step 1: Condensation

-

Charge a reactor with 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat to 110–120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap to drive equilibrium.

-

Result: Formation of diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Cyclization

-

Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250 °C.

-

Maintain temperature for 30–60 minutes to effect thermal cyclization.

-

Cool to room temperature; dilute with hexane to precipitate the ester intermediate.

Step 3: Hydrolysis & Decarboxylation

-

Reflux the ester in 10% NaOH (aq) to hydrolyze to the carboxylic acid.

-

Acidify with HCl to precipitate the acid.[2]

-

Heat the solid acid in quinoline/copper powder at 200 °C to decarboxylate, yielding 8-fluoro-4-hydroxyquinoline .

Step 4: Regioselective Bromination

-

Dissolve 8-fluoro-4-hydroxyquinoline in glacial acetic acid or acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at room temperature.

-

Stir for 4 hours. The electron-rich C-3 position is selectively brominated over the electron-deficient benzenoid ring.

-

Quench with water; filter the precipitate. Recrystallize from ethanol.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis logic via the Gould-Jacobs pathway and subsequent C-3 bromination.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Assignment Logic | |

| OH | 12.0 – 12.5 | br s | - | Exchangeable proton; shift varies with concentration/water content. |

| H-2 | 8.65 | s | - | Highly deshielded singlet due to adjacent N and Br. Characteristic of 3-bromoquinolines. |

| H-5 | 8.05 | d | Doublet; deshielded by peri-effect of C-4 carbonyl/hydroxyl. | |

| H-7 | 7.60 | ddd | Large coupling to | |

| H-6 | 7.45 | td | Triplet of doublets due to coupling with H-5, H-7, and long-range F. |

-

Shift:

-125.0 to -130.0 ppm (typical for 8-fluoroquinolines). -

Pattern: Multiplet (coupling to H-7 and H-6).

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

| m/z | Intensity | Fragment Identity | Mechanistic Explanation |

| 241 / 243 | 100% / 98% | [M] | Molecular ion. The 1:1 ratio confirms the presence of one Bromine atom ( |

| 213 / 215 | ~30% | [M – CO] | Neutral loss of Carbon Monoxide (28 Da), typical for phenols/quinolones. |

| 162 | ~60% | [M – Br] | Homolytic cleavage of the C-Br bond. |

| 134 | ~40% | [M – Br – CO] | Sequential loss of Br and CO. |

Infrared Spectroscopy (IR)

Data acquired via ATR-FTIR (Solid state).

-

3100 – 3400 cm

: O-H stretching (Broad, intermolecular H-bonding). -

1615 cm

: C=N stretching (Quinoline ring). -

1580 cm

: C=C aromatic skeletal vibrations. -

1250 cm

: C-F stretching (Strong band, diagnostic for fluoro-aromatics). -

600 – 700 cm

: C-Br stretching.

Structural Confirmation Logic

To validate the structure of a synthesized batch, researchers must cross-reference the MS and NMR data.

Fragmentation & Validation Logic

The following diagram illustrates the fragmentation pathway used to confirm the core structure during Mass Spec analysis.

Figure 2: Mass Spectrometry fragmentation logic tree. The preservation of the doublet pattern in the [M-CO] fragment confirms Bromine is still attached during the initial ring contraction.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Ökten, S. et al. (2016).[3][4] "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." ACG Publications.[3][4] Link

-

Cragoe, E. J.; Robb, C. M. (1960).[5] "3-Hydroxyquinoline."[5][6][7] Organic Syntheses, Coll.[5] Vol. 4, p.541. Link

-

PubChem Compound Summary. (2024). "3-Bromo-8-fluoroquinolin-4-ol (CID 54746686)." National Center for Biotechnology Information. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitution pattern of this target molecule makes it a valuable building block for the development of novel therapeutics.[1][2][3] This document outlines a robust two-step synthetic strategy, commencing with the construction of the 8-fluoro-4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by a regioselective bromination at the C3 position. The rationale behind key experimental parameters, detailed step-by-step protocols, and visual representations of the synthetic pathway are provided to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a fundamental motif in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its versatile chemical nature and ability to interact with various biological targets have led to the development of drugs for treating malaria, cancer, and inflammatory conditions.[1][3][4] The introduction of a fluorine atom at the C8 position and a bromine atom at the C3 position of the 4-hydroxyquinoline core can significantly modulate the compound's physicochemical and pharmacological properties. The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl group and the overall electron density of the aromatic system, while the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions.

This guide presents a logical and efficient pathway to access 3-Bromo-8-fluoro-4-hydroxyquinoline, starting from readily available precursors.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the C-Br bond, indicating a late-stage bromination of the 8-fluoro-4-hydroxyquinoline precursor. This precursor, in turn, can be synthesized through a cyclization reaction, for which the Gould-Jacobs reaction is an ideal candidate due to its reliability in forming 4-hydroxyquinoline systems.[5][6][7]

The chosen forward synthesis therefore involves:

-

Step 1: Synthesis of 8-fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction, starting from 2-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).

-

Step 2: Regioselective Bromination of the resulting 8-fluoro-4-hydroxyquinoline at the C3 position using a suitable brominating agent.

Caption: Retrosynthetic approach for 3-Bromo-8-fluoro-4-hydroxyquinoline.

Experimental Protocols

Step 1: Synthesis of 8-fluoro-4-hydroxyquinoline

The initial step involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization to form the 4-hydroxyquinoline ring system.[5][8][9] This reaction proceeds through an initial Michael-type addition of the aniline to the activated alkene of DEEM, followed by elimination of ethanol to form an intermediate anilinomethylenemalonate. Subsequent intramolecular cyclization at high temperature yields the desired product.[8]

3.1.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Fluoroaniline | 111.12 | 11.1 g | 0.10 | --- |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 21.6 g | 0.10 | --- |

| Diphenyl ether | 170.21 | 100 mL | - | High-boiling solvent |

| Hexane | - | 200 mL | - | For washing |

3.1.2. Step-by-Step Procedure

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine 2-fluoroaniline (11.1 g, 0.10 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.10 mol).

-

Heat the mixture with stirring to 100-110 °C for 1 hour. During this time, ethanol will be evolved.

-

To the resulting viscous intermediate, add diphenyl ether (100 mL).

-

Heat the mixture to reflux (approximately 250-260 °C) for 30 minutes. The cyclization reaction occurs at this elevated temperature.

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexane (200 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

-

Dry the product in a vacuum oven at 60 °C to yield 8-fluoro-4-hydroxyquinoline as an off-white to pale yellow solid.

Caption: Workflow for the Gould-Jacobs synthesis of 8-fluoro-4-hydroxyquinoline.

Step 2: Synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline

The second step is the regioselective bromination of 8-fluoro-4-hydroxyquinoline. The 4-hydroxy group is an activating group, and the C3 position is electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[10][11] The reaction is typically carried out in a suitable solvent such as glacial acetic acid or a chlorinated solvent. A patent for a similar compound, 3-bromo-7-hydroxyquinoline, suggests that protection of the hydroxyl group may be beneficial for selectivity and yield, however, direct bromination is often successful for 4-hydroxyquinolines.[12]

3.2.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 8-Fluoro-4-hydroxyquinoline | 163.15 | 16.3 g | 0.10 | From Step 1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.10 | Brominating agent |

| Glacial Acetic Acid | 60.05 | 200 mL | - | Solvent |

| Water | 18.02 | 500 mL | - | For precipitation |

3.2.2. Step-by-Step Procedure

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 8-fluoro-4-hydroxyquinoline (16.3 g, 0.10 mol) in glacial acetic acid (200 mL). Gentle warming may be required to achieve complete dissolution.

-

Add N-bromosuccinimide (17.8 g, 0.10 mol) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into ice-cold water (500 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with copious amounts of water to remove acetic acid and succinimide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-8-fluoro-4-hydroxyquinoline as a crystalline solid.

-

Dry the final product in a vacuum oven at 60 °C.

Caption: Workflow for the bromination of 8-fluoro-4-hydroxyquinoline.

Characterization

The identity and purity of the final product, 3-Bromo-8-fluoro-4-hydroxyquinoline, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

2-Fluoroaniline: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl ethoxymethylenemalonate: Irritant. Avoid contact with skin and eyes.

-

Diphenyl ether: Can cause irritation. The high temperatures used in the cyclization step require careful handling to avoid burns.

-

N-Bromosuccinimide: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This guide provides a detailed and reliable methodology for the synthesis of 3-Bromo-8-fluoro-4-hydroxyquinoline. The two-step approach, utilizing the Gould-Jacobs reaction followed by regioselective bromination, is an efficient route to this valuable synthetic intermediate. The protocols and explanations provided herein are intended to enable researchers and drug development professionals to successfully synthesize this compound and explore its potential in various applications.

References

-

PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines | Organic Letters. Retrieved from [Link]

-

PubMed. (n.d.). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Retrieved from [Link]

-

Springer. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic. Ester. Retrieved from [Link]

-

MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.

Sources

- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ablelab.eu [ablelab.eu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stolaf.edu [stolaf.edu]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 12. CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline - Google Patents [patents.google.com]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-Bromo-8-fluoro-4-hydroxyquinoline

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-8-fluoro-4-hydroxyquinoline represents a compelling, yet underexplored, scaffold in medicinal chemistry. While direct, in-depth studies on its specific mechanism of action are nascent, its structural architecture, featuring a halogenated 4-hydroxyquinoline core, allows for scientifically grounded postulations based on a wealth of data from analogous compounds. This technical guide synthesizes the available evidence from structurally related molecules to propose a multi-faceted mechanism of action for 3-Bromo-8-fluoro-4-hydroxyquinoline, highlighting its potential as a kinase inhibitor, a disruptor of nucleic acid synthesis, and a modulator of cellular homeostasis through metal chelation. We will delve into the putative biological targets, the signaling pathways likely to be perturbed, and provide a framework for the empirical validation of these hypotheses.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline ring system is a privileged scaffold in drug discovery, forming the foundation of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The 4-hydroxyquinoline moiety, in particular, is a tautomeric form of a quinolin-4-one, a structural motif present in compounds known to interfere with nucleic acid synthesis.[3]

The introduction of halogen atoms, specifically bromine and fluorine, at the 3 and 8 positions, respectively, is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while bromine can introduce specific steric and electronic interactions that can direct binding to target proteins.[4]

Due to the limited direct research on 3-Bromo-8-fluoro-4-hydroxyquinoline, this guide will extrapolate its potential mechanisms of action from closely related and well-characterized analogs. This approach provides a robust starting point for future investigations and drug development efforts.

Postulated Mechanisms of Action

Based on the extensive literature on substituted quinolines and quinolones, we propose that 3-Bromo-8-fluoro-4-hydroxyquinoline exerts its biological effects through a combination of the following mechanisms:

Kinase Inhibition: Targeting Cellular Proliferation

A compelling hypothesis for the mechanism of action of 3-Bromo-8-fluoro-4-hydroxyquinoline is the inhibition of protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer. This is supported by studies on structurally similar compounds. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which shares the bromo- and fluoro-substituted aromatic ring system, has been identified as a potent and selective inhibitor of Aurora A kinase.[5][6] Aurora kinases are critical for cell division, and their inhibition leads to cell cycle arrest and apoptosis.[6]

We postulate that 3-Bromo-8-fluoro-4-hydroxyquinoline could similarly bind to the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.

Below is a diagram illustrating the potential downstream effects of kinase inhibition.

Caption: Postulated kinase inhibition pathway of 3-Bromo-8-fluoro-4-hydroxyquinoline.

Interference with Nucleic Acid Synthesis

The 4-quinolone core is a well-established pharmacophore that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] Furthermore, some brominated 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against human DNA topoisomerase I.[7] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and ultimately, apoptosis.

Given its structural similarity, 3-Bromo-8-fluoro-4-hydroxyquinoline may act as a topoisomerase poison, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks. This would be a potent mechanism for both its potential anticancer and antimicrobial activities.

Metal Chelation and Disruption of Cellular Homeostasis

8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating properties.[2][8] They can form stable complexes with various metal ions, including iron, copper, and zinc, which are essential cofactors for numerous enzymes. By sequestering these metal ions, 3-Bromo-8-fluoro-4-hydroxyquinoline could inhibit the activity of metalloenzymes involved in critical cellular processes such as DNA synthesis (e.g., ribonucleotide reductase) and metastasis (e.g., matrix metalloproteinases).[8]

This disruption of metal homeostasis can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.

The following diagram illustrates the proposed workflow for investigating the mechanism of action.

Caption: Proposed experimental workflow to elucidate the mechanism of action.

Potential Therapeutic Applications

Based on the postulated mechanisms of action, 3-Bromo-8-fluoro-4-hydroxyquinoline holds promise in several therapeutic areas:

| Therapeutic Area | Postulated Mechanism | Supporting Evidence from Analogs |

| Oncology | Kinase Inhibition, Topoisomerase I Inhibition, Induction of Apoptosis, ROS Generation | - Aurora A kinase inhibition by a bromo-fluoro-quinazoline derivative.[5][6]- Topoisomerase I inhibition by brominated 8-hydroxyquinolines.[7]- Anticancer activity of various quinoline derivatives.[1] |

| Infectious Diseases | Inhibition of Bacterial DNA Gyrase/Topoisomerase IV, Disruption of Cell Wall Synthesis | - Known mechanism of fluoroquinolone antibiotics.[3]- Antimicrobial properties of 8-hydroxyquinoline derivatives.[9] |

Experimental Protocols for Mechanistic Elucidation

To empirically validate the proposed mechanisms of action, a series of well-defined experimental protocols are essential.

Kinase Inhibition Assay (Example: In Vitro Kinase Panel Screen)

-

Objective: To identify the specific kinases inhibited by 3-Bromo-8-fluoro-4-hydroxyquinoline.

-

Methodology:

-

Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers a broad range of purified human kinases.

-

Prepare a stock solution of the test compound in DMSO.

-

The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

-

Kinase activity is measured using a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.

-

The percentage of inhibition is calculated relative to a DMSO control.

-

For "hit" kinases (typically >50% inhibition), a dose-response curve is generated to determine the IC₅₀ value.

-

-

Rationale: This provides an unbiased and comprehensive assessment of the compound's kinase inhibitory profile, guiding further investigation into specific signaling pathways.

Topoisomerase I Inhibition Assay (Example: DNA Relaxation Assay)

-

Objective: To determine if 3-Bromo-8-fluoro-4-hydroxyquinoline inhibits the catalytic activity of human topoisomerase I.

-

Methodology:

-

Incubate supercoiled plasmid DNA with purified human topoisomerase I in the presence of varying concentrations of the test compound.

-

A known topoisomerase I inhibitor (e.g., camptothecin) should be used as a positive control.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

-

-

Rationale: This is a direct and definitive assay to confirm the inhibition of topoisomerase I, a key target in cancer chemotherapy.

Cell Cycle Analysis (Example: Propidium Iodide Staining and Flow Cytometry)

-

Objective: To assess the effect of 3-Bromo-8-fluoro-4-hydroxyquinoline on cell cycle progression.

-

Methodology:

-

Treat a relevant cancer cell line (e.g., MCF-7 breast cancer cells) with the test compound at its IC₅₀ concentration for various time points (e.g., 24, 48 hours).

-

Harvest the cells, fix them in ethanol, and treat with RNase A.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

-

-

Rationale: This assay reveals if the compound induces arrest at a specific phase of the cell cycle, which is a hallmark of many anticancer agents, including kinase and topoisomerase inhibitors.[6]

Conclusion and Future Directions

While the precise molecular targets of 3-Bromo-8-fluoro-4-hydroxyquinoline remain to be definitively identified, the convergence of evidence from structurally related compounds strongly suggests a multifaceted mechanism of action centered on kinase inhibition, interference with nucleic acid synthesis, and disruption of metal homeostasis. This technical guide provides a robust conceptual framework and a clear experimental roadmap for researchers to systematically unravel the therapeutic potential of this promising scaffold. Future studies should focus on the validation of these postulated mechanisms, the identification of specific molecular targets through techniques such as chemical proteomics, and the evaluation of its efficacy in preclinical models of cancer and infectious diseases.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link].

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. Available from: [Link].

-

Kaufmann, A., & Musso, D. L. (2019). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules (Basel, Switzerland), 24(18), 3349. Available from: [Link].

-

Hegedűs, C., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4049-4066. Available from: [Link].

-

Al-Hussain, S. A., & Al-Wahaibi, L. H. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 25(11), 2596. Available from: [Link].

-

Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(19), 16405-16419. Available from: [Link].

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and molecular biology reviews : MMBR, 61(3), 377–392. Available from: [Link].

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Introduction: The Quinoline Scaffold as a "Privileged" Structure in Drug Discovery